![molecular formula C23H36N2O2 B016873 Finasteride-d9 CAS No. 1131342-85-2](/img/structure/B16873.png)
Finasteride-d9
Overview
Description
Finasteride-d9 is a deuterated analogue of finasteride . Finasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) and male pattern hair loss in adult males by inhibiting Type II 5-alpha reductase . This enzyme changes testosterone to another hormone that causes the prostate to grow .
Synthesis Analysis
Finasteride-d9 is synthesized as an internal standard for the quantification of finasteride . It is a 4-azasteroid competitive inhibitor of 5α-reductase type II and a derivative of testosterone . It is 100-fold selective for 5α-reductase type II over type I .Molecular Structure Analysis
The morphological structure of Finasteride is converted into an amorphous or a molecular solution state and loses its original crystallographic structure when combined with dispersion carriers . The molecular formula of Finasteride-d9 is C23H27D9N2O2 .Chemical Reactions Analysis
Stability studies of finasteride were conducted to evaluate the decomposition of the drug under forced degradation conditions . The alkaline degradation kinetics of the drug were also evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material .Physical And Chemical Properties Analysis
Finasteride-d9 has a molecular weight of 381.6 g/mol . It is a solid substance and is slightly soluble in chloroform and methanol .Scientific Research Applications
Antioxidant and Antiproliferative Activity Against Glioblastoma Cells
Finasteride has been tested for its potential as an anti-glioblastoma drug . It has been shown to inhibit the maintenance of glioma stem-like cells and repress the proliferation of glioblastoma . Mechanistically, finasteride lowers intracellular ROS level by upregulating antioxidant genes, which contributes to inefficient β-catenin accumulation .
Treatment of Benign Prostate Hyperplasia
Finasteride is an FDA-approved medication for the treatment of benign prostate hyperplasia . It is known to pass through the blood–brain barrier and possess antiproliferative activity of prostate epithelial cells .
Treatment of Androgenic Alopecia
Finasteride is also used for the treatment of androgenic alopecia . It has been shown to have long-term efficacy and safety in treating this condition .
Inhibition of Tumor-Derived Prostaglandin-E2
Finasteride has been shown to inhibit tumor-derived prostaglandin-e2, which blocks the induction of myeloid-derived suppressor cells and recovers natural killer cell activity .
Risk Reduction for Gastrointestinal Cancers
Research has indicated that the use of 5-alpha reductase inhibitors like finasteride may reduce the risk of gastrointestinal cancers in men with benign prostatic hyperplasia .
Impact on the Development of Bladder Cancer
Long-term impact of 5-alpha reductase inhibitors like finasteride on the development of bladder cancer has been studied . The results suggest a potential role of these inhibitors in bladder cancer prevention and treatment .
Safety And Hazards
properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-BSRKVXQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Finasteride-d9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.